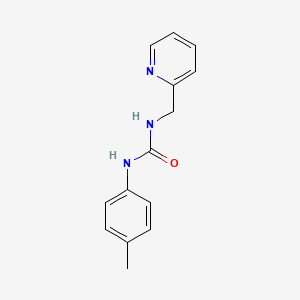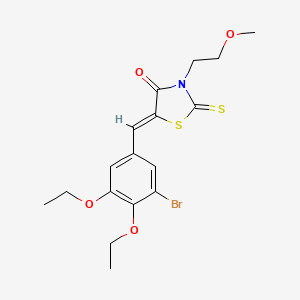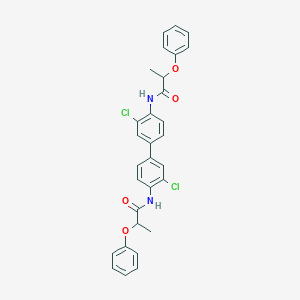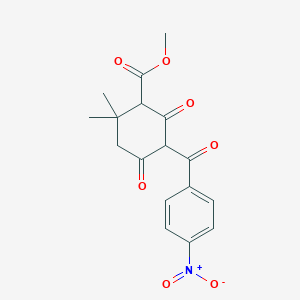
1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-methylphenyl group and a pyridin-2-ylmethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials
Biology: Research has investigated the biological activity of this compound, including its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme, thereby blocking a disease-related pathway.
類似化合物との比較
1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridine ring attached at the 3-position.
1-(4-Methylphenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine ring attached at the 4-position.
1-(4-Methylphenyl)-3-(pyridin-2-yl)urea: Similar structure but without the methyl group on the pyridine ring.
Uniqueness: 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridin-2-ylmethyl group. This unique structure can influence its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenyl and pyridin-2-ylmethyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-5-7-12(8-6-11)17-14(18)16-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDEGSFNCKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B5254424.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B5254429.png)



![8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5254461.png)
![(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5254477.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5254491.png)
![2,2-diphenyl-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5254500.png)
![1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea](/img/structure/B5254508.png)
![Methyl 2-(3-{[(4-nitrophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-YL)acetate](/img/structure/B5254513.png)
![N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide](/img/structure/B5254519.png)


